8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a 3-methyl group at position 3, a 3-phenylpropyl chain at position 7, and a 2-ethoxyethylthio substituent at position 6.
Properties
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-12-13-27-19-20-16-15(17(24)21-18(25)22(16)2)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQZYOXIVYDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.
Thioether Formation:
Alkylation: The methyl group is introduced via an alkylation reaction, often using methyl iodide or a similar methylating agent.
Phenylpropyl Group Addition: The phenylpropyl group is attached through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethoxyethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethoxyethylthio group.
Alcohols: From reduction of carbonyl groups.
Substituted Purines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of purines are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. This compound could be explored for its interactions with various biological targets.
Medicine
Purine derivatives have significant medicinal applications, particularly as antiviral and anticancer agents. This compound might be investigated for its potential therapeutic effects, given its structural similarity to biologically active purines.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It could act as an agonist or antagonist at purine receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: Given its purine structure, it might intercalate into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
The 8-position substituent significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Hydrophilicity : Ethoxy/methoxyethylthio groups increase solubility compared to alkylthio or trifluoropropyl substituents.
- Binding Interactions: Hydroxyethylamino and trifluoropropyl groups enable polar interactions (H-bonding, halogen bonds) with enzyme active sites .
Substituent Variations at Position 7
The 7-position 3-phenylpropyl group is conserved in most analogs, but modifications include:
Key Observations :
Biological Activity
8-((2-ethoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound classified within the purine family. Its unique structure, characterized by the presence of a thioether and an ethoxyethyl group, suggests potential for diverse biological activities and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 388.48 g/mol. The compound contains multiple functional groups that contribute to its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways involved in cell signaling and metabolism. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signal transduction pathways.
- Receptor Modulation : It may interact with various receptors (e.g., adenosine receptors), influencing cellular responses and physiological processes.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has shown that the compound may protect neuronal cells against excitotoxicity and oxidative damage. This suggests potential applications in neurodegenerative diseases.
Anti-inflammatory Properties
In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in activated immune cells, pointing to its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Cancer Treatment : In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong efficacy against tumor growth.
- Neuroprotection in Animal Models : In a rat model of neurodegeneration induced by toxins, administration of the compound significantly improved cognitive functions and reduced neuronal loss compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
